N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide are currently unknown. This compound is a derivative of thiadiazole , a class of compounds known for their diverse biological activities . .
Mode of Action
Thiadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle and exhibit similar biological activities.
Benzothiazoles: These compounds have a benzene ring fused to a thiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with benzylthio and methoxybenzamide groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-7-8-13(2)15(9-12)11-25-19-22-21-18(26-19)20-17(23)14-5-4-6-16(10-14)24-3/h4-10H,11H2,1-3H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGJZHMSMBASX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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